ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate
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Overview
Description
Ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate is a chiral compound with a unique structure featuring two cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with a cyclopropyl-substituted alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1S,2R)-2-cyclopropylcyclopropane-1-carboxylate: The enantiomer of the compound with opposite stereochemistry.
Cyclopropylcarboxylic acid derivatives: Compounds with similar cyclopropane structures but different functional groups.
Uniqueness
Ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate is unique due to its specific chiral configuration and the presence of two cyclopropane rings. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-5-7(8)6-3-4-6/h6-8H,2-5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
PSFHNXQFRCLLFX-JGVFFNPUSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2CC2 |
Canonical SMILES |
CCOC(=O)C1CC1C2CC2 |
Origin of Product |
United States |
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